molecular formula C11H12O3 B8728050 2-(1,3-dioxaindan-5-yl)-2-methylpropanal

2-(1,3-dioxaindan-5-yl)-2-methylpropanal

Cat. No.: B8728050
M. Wt: 192.21 g/mol
InChI Key: ACPIOQKVNYLGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanal

InChI

InChI=1S/C11H12O3/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-6H,7H2,1-2H3

InChI Key

ACPIOQKVNYLGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the propanal group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-dioxaindan ring. Subsequent reactions introduce the propanal group, often through aldehyde functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
  • Synonyms: Helional, α-Methyl-1,3-benzodioxole-5-propanal, MMDHCA
  • CAS No.: 1205-17-0
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Structure : Features a benzodioxole (1,3-dioxaindan) aromatic ring fused with a methyl-branched propanal chain.

Key Properties :

  • Functional Groups : Aldehyde (-CHO), benzodioxole (1,3-dioxole fused to benzene), and methyl branch.
  • Aroma Profile : Described as floral, green, or oceanic, with applications in perfumery (e.g., Helional is a common fragrance ingredient) .
  • Applications : Used in fine fragrances, detergents, and cosmetics due to its stability and distinct scent .

Comparison with Structurally Similar Compounds

Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Aroma Profile/Applications
2-(1,3-Dioxaindan-5-yl)-2-methylpropanal 1205-17-0 C₁₁H₁₂O₃ 192.21 Benzodioxole + methyl-propanal Floral, green, oceanic (perfumery)
2-Methylpropanal (Isobutyraldehyde) 78-84-2 C₄H₈O 72.11 Branched-chain aldehyde Malty, coffee (food aromas, cheese)
Benzaldehyde 100-52-7 C₇H₆O 106.12 Simple aromatic aldehyde Almond-like (food, cosmetics)
3-(1,3-Benzodioxol-5-yl)-2-methylpropanenitrile 39053-79-7 C₁₁H₁₁NO₂ 189.21 Benzodioxole + nitrile group Intermediate for pharmaceuticals

Functional Group and Aroma Differences

Benzodioxole vs. Benzene Rings: The benzodioxole ring in the target compound introduces electron-rich oxygen atoms, enhancing stability and altering electronic properties compared to benzaldehyde’s simple benzene ring. This structural difference likely contributes to its unique floral aroma vs. benzaldehyde’s almond note .

Branched vs. Linear Aldehydes: 2-Methylpropanal (a branched aldehyde) exhibits malty, coffee-like aromas, critical in cheese and beer flavor profiles . In contrast, the target compound’s branched structure combined with the benzodioxole ring shifts its sensory profile toward green/floral notes.

Nitrile Derivative: The nitrile analog (CAS 39053-79-7) lacks the aldehyde group, replacing it with a nitrile (-CN). This modification renders it non-volatile and unsuitable for fragrances, instead serving as a synthetic intermediate .

Sensory Interactions in Mixtures

Studies on aldehydes in food matrices reveal critical insights:

  • Synergistic Effects :
    • 2-Methylpropanal shows strong synergy with isomers like 2-methylbutanal (threshold reduction to 29.29% of individual values), enhancing nutty/malty aromas in cheese .
  • Masking Effects :
    • Mixtures of 2-methylpropanal and benzaldehyde (structurally dissimilar) exhibit masking (threshold ratio 148.20%), attributed to differences in cyclic vs. branched structures and aroma profiles .
  • Inference for the Target Compound :
    • While direct data on the target compound’s interactions are lacking, its benzodioxole ring may interact differently with other aldehydes. For example, mixing with benzaldehyde could either mask or synergize depending on concentration and matrix.

Stability and Reactivity

  • Benzodioxole Stability :
    • The electron-donating oxygen atoms in the benzodioxole ring may enhance resistance to oxidation compared to benzaldehyde, which is prone to autoxidation .

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